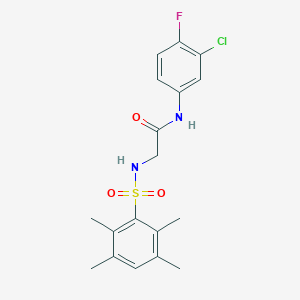

N-(3-chloro-4-fluorophenyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-fluorophenyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide is a useful research compound. Its molecular formula is C18H20ClFN2O3S and its molecular weight is 398.9g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-chloro-4-fluorophenyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure combines a chloro-fluoro aromatic moiety with a sulfonamide functional group, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C18H22ClFNO2S, and it has a molecular weight of 373.89 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂ClFNO₂S |

| Molecular Weight | 373.89 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have indicated that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit significant anticancer activities. For instance, derivatives of this compound have shown efficacy against various cancer cell lines including melanoma and leukemia. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.

Case Study:

In a study evaluating the effects of related compounds on cancer cells, it was observed that those with similar structural features to this compound demonstrated a reduction in tumor growth in vitro and in vivo models. The results suggested that these compounds could serve as lead candidates for further development as anticancer agents .

Enzyme Inhibition

The sulfonamide group in this compound has been associated with the inhibition of various enzymes. For example, it has been shown to inhibit tyrosinase activity, which is involved in melanin production. This property may have applications in treating pigmentation disorders or as a cosmetic agent.

Research Findings:

A docking study indicated that the presence of the 3-chloro-4-fluorophenyl fragment enhances binding affinity to the active site of tyrosinase. This suggests that modifications to this structure could lead to more potent inhibitors .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Tyrosinase Inhibition: The compound competes with natural substrates for binding at the active site of tyrosinase.

- Apoptosis Induction: It may induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Cell Cycle Arrest: Evidence suggests that it can cause cell cycle arrest at the G1/S checkpoint in certain cancer cell lines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The presence of the chloro and fluoro substituents enhances the compound's potency against various cancer cell lines by increasing lipophilicity and biological activity .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit certain enzymes associated with disease processes. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase and other related enzymes that play critical roles in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .

Agricultural Applications

Pesticidal Properties

this compound has potential applications in agriculture as a pesticide. Its structural characteristics suggest that it may act as an effective herbicide or fungicide. Preliminary studies indicate that such compounds can disrupt the growth of specific plant pathogens or pests by interfering with their metabolic processes .

Material Science

Polymer Development

The compound's unique chemical structure allows it to be used as a building block in the synthesis of advanced materials. Research has indicated that incorporating sulfonamide groups into polymers can enhance their thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .

Analytical Chemistry

Development of Analytical Methods

this compound can serve as a standard reference material in analytical chemistry for method validation. Its distinct chemical properties make it suitable for use in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography), ensuring accurate quantification of similar compounds in complex mixtures .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Effects of Sulfonamide Derivatives | Investigated the cytotoxic effects on various cancer cell lines | Showed significant inhibition of cell proliferation with IC50 values indicating potent activity |

| Enzymatic Inhibition Studies | Assessed the inhibitory effects on carbonic anhydrase | Confirmed effective inhibition leading to potential therapeutic applications |

| Pesticidal Efficacy | Evaluated the herbicidal activity against common agricultural pests | Demonstrated effective control with lower toxicity profiles compared to conventional pesticides |

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2O3S/c1-10-7-11(2)13(4)18(12(10)3)26(24,25)21-9-17(23)22-14-5-6-16(20)15(19)8-14/h5-8,21H,9H2,1-4H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKFCNOXLVYEMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NC2=CC(=C(C=C2)F)Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.